

Comparative Stability of Famotidine and its Impurities: A Guide for Researchers

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Compound of Interest

Compound Name: Famotidine Impurity A

Cat. No.: B601811

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For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of the stability of famotidine and its principal impurities under various stress conditions, supported by experimental data and detailed methodologies.

Famotidine, a potent histamine H₂-receptor antagonist, is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. The primary degradation pathways include hydrolysis (acidic and basic), oxidation, and photolysis. This guide outlines the comparative stability of famotidine and its key impurities, providing insights into its degradation profile.

Executive Summary of Stability

Famotidine exhibits significant degradation under acidic, basic, and oxidative stress conditions. [1][2] It is relatively stable under neutral, thermal, and photolytic conditions. The major degradation products identified include Impurity C (sulfamoyl amide), Impurity D (amide), and the corresponding carboxylic acid derivative.[3][4] The rate and extent of degradation are highly dependent on the pH, temperature, and the presence of oxidizing agents.[5][6]

Comparative Stability Data

The following tables summarize the quantitative data on the degradation of famotidine and the formation of its impurities under various stress conditions as reported in scientific literature.

Table 1: Degradation of Famotidine under Forced Degradation Conditions

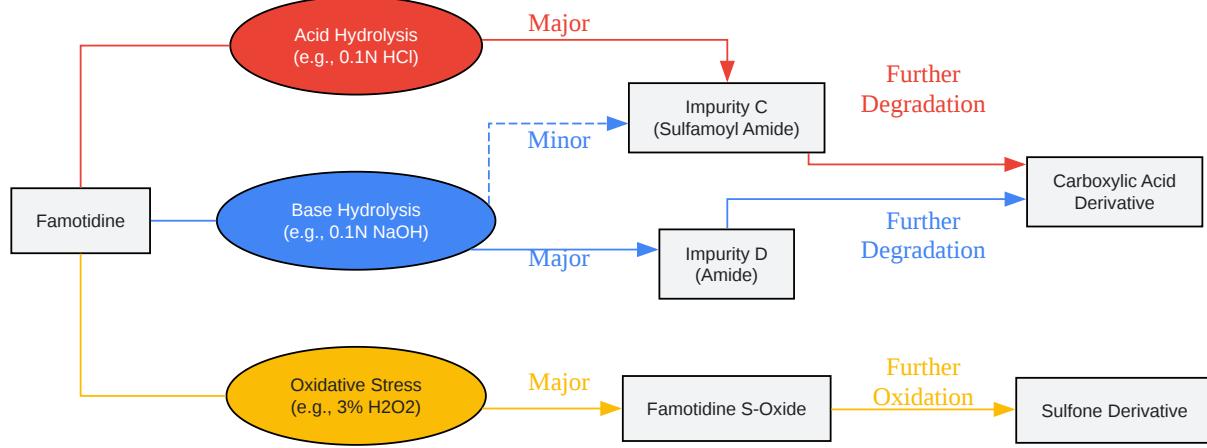
Stress Condition	Reagent/Parameters	Time	Temperature	Famotidine Degradation (%)	Major Impurities Formed	Reference
Acid Hydrolysis	0.1N HCl	6 hours	Room Temp	Not Specified	Impurity C, Impurity D	[7]
pH 1.2 HCl solution	1 hour	Not Specified	67%	FAM-D (degraded product)	[3]	
pH 1.2 HCl solution	3 hours	Not Specified	88%	FAM-D (degraded product)	[3]	
Base Hydrolysis	0.1N NaOH	Not Specified	65°C	Significant	Not Specified	[8]
2M NaOH	Not Specified	Not Specified	Not Specified	Impurity C, Impurity D, Carboxylic Acid	[4]	
25% Ammonia Solution	Not Specified	Not Specified	Not Specified	Impurity D	[4]	
Oxidative	3% H ₂ O ₂	5 days	Not Specified	Gradual Decrease	Not Specified	[9]
Potassium Caroate (pH 7)	20 mins	Not Specified	Not Specified	S-oxide, Sulfone	[10]	
Thermal	Not Specified	5 days	60°C	Within acceptable limits	Not Specified	[9]
Photolytic	UV light	5 days	Not Specified	Within acceptable limits	Not Specified	[9]

Table 2: Famotidine Impurities

Impurity Name	Chemical Name	Molecular Formula	Reference
Impurity A	3-[[2- [(Diaminomethylene)a mino]thiazol-4- yl]methyl]sulfanyl]prop animidamide	C ₈ H ₁₄ N ₆ S ₂	[11]
Impurity B	3,5-bis[2-[[2- [(Diaminomethylene)a mino]thiazol-4- yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6- thatriazine 1,1-dioxide	C ₁₆ H ₂₃ N ₁₁ O ₂ S ₅	[12]
Impurity C	3-[[2- [(Diaminomethylene)a mino]thiazol-4- yl]methyl]sulfanyl]-N- sulfamoylpropanamid e	C ₈ H ₁₄ N ₆ O ₃ S ₃	[13]
Impurity D	3-[[2- [(Diaminomethylene)a mino]thiazol-4- yl]methyl]sulfanyl]prop anamide	C ₈ H ₁₃ N ₅ OS ₂	[14]
Famotidine S-oxide	3-[[2- (diaminomethylene) amino] 1, 3-thiazol-4-yl methyl sulfinyl]- sulfamoyl- propanamide	C ₈ H ₁₅ N ₇ O ₃ S ₃	[15] [16]
Carboxylic Acid Derivative	[3-[[2- [(diaminomethylene)a mino]-4- thiazolyl]methyl]thio]pr opionic acid	Not Specified	[4]

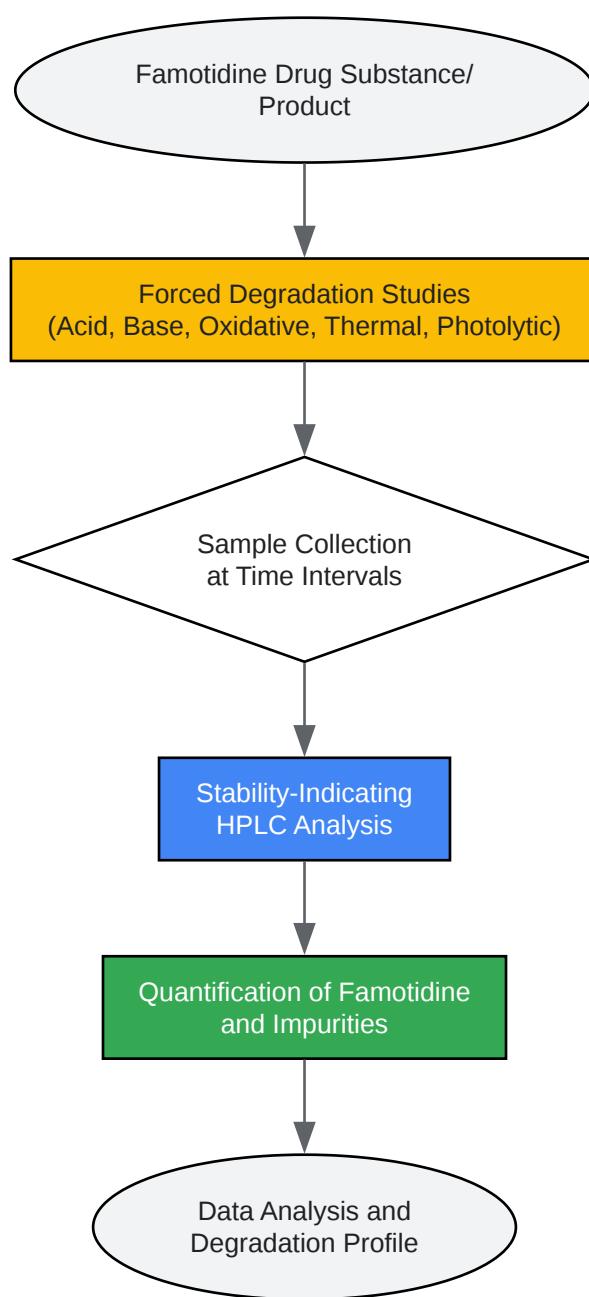
Degradation Pathways and Experimental Workflows

The degradation of famotidine follows distinct pathways under different stress conditions. The following diagrams illustrate these pathways and a general workflow for stability testing.



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Caption: Famotidine Degradation Pathways under Stress Conditions.



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Caption: General Workflow for Famotidine Stability Testing.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on famotidine.

Acid and Base Hydrolysis

- Objective: To assess the stability of famotidine in acidic and basic conditions.
- Procedure:
 - Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol or mobile phase).
 - For acid hydrolysis, add an equal volume of 0.1N HCl to the famotidine solution.[\[7\]](#)
 - For base hydrolysis, add an equal volume of 0.1N NaOH to the famotidine solution.
 - Keep the solutions at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., up to 24 hours).
 - At specified time points, withdraw samples, neutralize them (base for the acidic solution, acid for the basic solution), and dilute to a suitable concentration with the mobile phase.
 - Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

- Objective: To evaluate the susceptibility of famotidine to oxidation.
- Procedure:
 - Prepare a stock solution of famotidine.
 - Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂) to the famotidine solution.[\[9\]](#)
 - Store the solution at room temperature, protected from light, for a specified duration.
 - At designated time intervals, withdraw samples, dilute as necessary with the mobile phase, and analyze by HPLC.

Thermal Degradation

- Objective: To determine the effect of elevated temperature on famotidine stability.
- Procedure:
 - Place the solid famotidine drug substance or the drug product in a temperature-controlled oven at a high temperature (e.g., 60°C).[\[9\]](#)
 - For solutions, store the famotidine solution at the elevated temperature.
 - After a specified period, remove the samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Photostability

- Objective: To assess the impact of light exposure on the stability of famotidine.
- Procedure:
 - Expose the solid famotidine drug substance or drug product to a light source that provides both UV and visible light, as per ICH guidelines.
 - A control sample should be stored under the same conditions but protected from light.
 - After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Representative Stability-Indicating HPLC Method

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where famotidine and its impurities have significant absorbance (e.g., 265 nm).

- Injection Volume: 20 μL .
- Temperature: Ambient or controlled (e.g., 25°C).

This guide provides a foundational understanding of the stability of famotidine and its impurities. For specific applications, it is crucial to conduct detailed, in-house stability studies following the principles outlined in relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

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